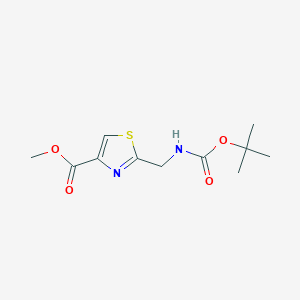

2-(tert-Butoxycarbonylamino-methyl)-thiazole-4-carboxylic acid methyl ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(tert-Butoxycarbonylamino-methyl)-thiazole-4-carboxylic acid methyl ester is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms within a five-membered ring structure. This particular compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amines.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of this compound typically begins with thiazole-4-carboxylic acid methyl ester as the starting material.

Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (Et3N) to form the Boc-protected intermediate.

Methylation: The protected intermediate is then subjected to methylation using methyl iodide (MeI) to introduce the methyl ester group at the carboxylic acid position.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems might be employed to enhance efficiency and safety.

Types of Reactions:

Oxidation: The thiazole ring can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can be performed to reduce the thiazole ring or other functional groups present in the molecule.

Substitution: Substitution reactions can occur at various positions on the thiazole ring, often involving nucleophilic substitution.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as amines, alcohols, and halides can be used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products Formed:

Oxidation Products: Various oxidized derivatives of the thiazole ring.

Reduction Products: Reduced forms of the thiazole ring or other functional groups.

Substitution Products: Substituted thiazole derivatives with different functional groups.

作用機序

Mode of Action

It is known that the tert-butoxycarbonyl (boc) group is often used in organic synthesis to protect amines . The Boc group can be removed under acidic conditions, revealing the amine group for further reactions .

Biochemical Pathways

Thiazole derivatives have been found to exhibit various biological activities, including antimicrobial, antifungal, and anticancer effects . The exact pathways and downstream effects would depend on the specific targets of the compound, which are currently unknown.

Pharmacokinetics

The compound’s lipophilicity (log po/w) is estimated to be around 224, suggesting it may have good membrane permeability .

Result of Action

As a thiazole derivative, it may have potential antimicrobial, antifungal, or anticancer effects . .

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds could potentially influence the compound’s action, efficacy, and stability. For example, the Boc group can be removed under acidic conditions , which could potentially affect the compound’s activity.

科学的研究の応用

This compound has several applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.

Biology: Thiazole derivatives are known to exhibit biological activity, and this compound can be used in the development of new drugs.

Medicine: It can serve as a precursor for pharmaceuticals, especially those targeting bacterial infections or cancer.

Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial chemicals.

類似化合物との比較

Thiazole-4-carboxylic acid methyl ester: Lacks the Boc-protected amino group.

2-(Boc-amino)ethyl methacrylate: Similar Boc-protected structure but with an ethyl methacrylate group instead of thiazole.

Uniqueness: The presence of the thiazole ring and the Boc-protected amino group makes this compound unique compared to other similar compounds. The thiazole ring imparts specific chemical and biological properties, while the Boc group provides stability and protection during synthesis.

生物活性

2-(tert-Butoxycarbonylamino-methyl)-thiazole-4-carboxylic acid methyl ester, commonly referred to as 2-TBME-TM, is a thiazole derivative that possesses significant potential in medicinal chemistry. Its structure includes a thiazole ring, which is known for contributing to the biological activity of various compounds, including antibiotics and anticancer agents. This article reviews the biological activity of 2-TBME-TM, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C11H16N2O4S

- Molecular Weight : 272.32 g/mol

- CAS Number : 297165-32-3

The compound features a tert-butoxycarbonyl (Boc) group, which serves as a protective group for the amine, facilitating selective reactions in synthetic chemistry. The methyl ester enhances solubility and reactivity, making it suitable for further chemical transformations .

The biological activity of 2-TBME-TM is hypothesized to be linked to its structural components:

- Thiazole Ring : This five-membered heterocyclic structure is prevalent in many bioactive molecules. It is known to interact with various biological targets, including enzymes and receptors.

- Boc Group : The presence of the Boc group allows for selective modifications that can enhance the compound's biological properties.

- Methyl Ester : This functional group increases the compound's lipophilicity, potentially improving its bioavailability and cellular uptake.

Antitumor Activity

Research indicates that thiazole derivatives exhibit significant antitumor properties. In particular, compounds containing thiazole rings have been shown to inhibit cancer cell proliferation through various mechanisms:

- Inhibition of Mitotic Kinesins : Similar thiazole derivatives have been reported to inhibit HSET (KIFC1), a kinesin involved in centrosome clustering in cancer cells. This inhibition leads to multipolar mitotic spindles and subsequent cell death in cancer cells .

- Cytotoxicity Studies : The cytotoxic effects of related thiazole compounds have been evaluated against various cancer cell lines, revealing IC50 values in the low micromolar range . For example, one study reported IC50 values less than 1 µg/mL for certain thiazole derivatives against specific cancer cell lines .

Antimicrobial Activity

Thiazole derivatives are also noted for their antimicrobial properties. The structural features of 2-TBME-TM suggest potential activity against bacterial and fungal pathogens:

- Mechanism : The thiazole ring may interact with microbial enzymes or disrupt cellular processes, leading to antimicrobial effects.

- Activity Spectrum : Preliminary studies indicate that related compounds have shown efficacy against Gram-positive and Gram-negative bacteria as well as fungi .

Case Studies

- Antitumor Efficacy : A study investigated the effects of a structurally similar thiazole derivative on human cancer cell lines. The compound demonstrated significant cytotoxicity, leading to cell cycle arrest and apoptosis .

- Antimicrobial Testing : Another study evaluated the antimicrobial activity of several thiazole derivatives, including those similar to 2-TBME-TM. Results indicated potent activity against common pathogens such as E. coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 6.25 µg/mL to 32 µg/mL .

Structure-Activity Relationship (SAR)

The biological activity of 2-TBME-TM can be influenced by modifications to its structure:

| Modification | Effect on Activity |

|---|---|

| Addition of halogens | Increased cytotoxicity |

| Variation in alkyl chain length | Altered potency against specific targets |

| Changes in functional groups | Enhanced selectivity for certain enzymes |

These modifications highlight the importance of SAR studies in optimizing the therapeutic potential of thiazole derivatives.

特性

IUPAC Name |

methyl 2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,3-thiazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O4S/c1-11(2,3)17-10(15)12-5-8-13-7(6-18-8)9(14)16-4/h6H,5H2,1-4H3,(H,12,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHFPRZQFLHMIEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=NC(=CS1)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。